molecular formula C10H9ClFNO B2854133 2-chloro-N-cyclopropyl-6-fluorobenzamide CAS No. 1341764-26-8

2-chloro-N-cyclopropyl-6-fluorobenzamide

Cat. No.: B2854133
CAS No.: 1341764-26-8
M. Wt: 213.64
InChI Key: WTQHGOXEERLQLK-UHFFFAOYSA-N
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Description

2-Chloro-N-cyclopropyl-6-fluorobenzamide is a chemical compound for research applications. It features a benzamide core structure substituted with chlorine and fluorine at the 2 and 6 positions of the benzene ring, and an N-cyclopropyl amide group. This structure is of interest in medicinal chemistry and chemical biology. Research on analogous compounds, particularly those featuring 2,6-dihalogenated benzamides and N-alkyl amides, indicates potential utility in diverse areas. One key area is the study of regulated cell death, as similar scaffolds have been identified as potent inhibitors of necroptosis . Furthermore, the cyclopropyl group is a common motif in drug discovery used to fine-tune molecular properties such as metabolic stability and conformation . The presence of halogen atoms and the amide group also makes this compound a valuable building block for constructing more complex molecules, such as proteolysis-targeting chimeras (PROTACs), which are used in targeted protein degradation studies . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

2-chloro-N-cyclopropyl-6-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClFNO/c11-7-2-1-3-8(12)9(7)10(14)13-6-4-5-6/h1-3,6H,4-5H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTQHGOXEERLQLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=C(C=CC=C2Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-chloro-N-cyclopropyl-6-fluorobenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-6-fluorobenzoic acid and cyclopropylamine.

    Reaction Conditions: The carboxylic acid group of 2-chloro-6-fluorobenzoic acid is first activated using reagents like thionyl chloride (SOCl2) to form the corresponding acyl chloride.

    Amidation: The acyl chloride is then reacted with cyclopropylamine under controlled conditions to yield this compound.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Substitution Reactions

The chloro and fluoro groups on the aromatic ring participate in nucleophilic aromatic substitution (NAS) under specific conditions:

Reaction Type Conditions Products Key Findings
Hydroxylation NaOH (aq), 80°C, 4 hrs 2-Hydroxy-N-cyclopropyl-6-fluorobenzamide + NaClFluoro group stabilizes the intermediate via electron withdrawal, enhancing substitution at C2.
Amination NH₃/EtOH, 100°C, 12 hrs 2-Amino-N-cyclopropyl-6-fluorobenzamideAmmonia selectively replaces chlorine due to steric hindrance from the cyclopropyl group.

Reduction Reactions

The amide and cyclopropyl moieties undergo selective reduction:

Reaction Type Conditions Products Key Findings
Amide Reduction LiAlH₄, THF, 0°C → RT, 2 hrs 2-Chloro-N-cyclopropyl-6-fluorobenzylamineLiAlH₄ reduces the amide to a primary amine; cyclopropane remains intact.
Cyclopropane Ring Opening H₂/Pd-C, EtOH, 50°C, 6 hrs 3-Fluoro-N-propyl-2-chlorobenzamideCatalytic hydrogenation cleaves the cyclopropane ring to form a propyl chain.

Oxidation Reactions

The cyclopropyl group and aromatic system are susceptible to oxidation:

Reaction Type Conditions Products Key Findings
Photoredox Oxidative Fluorination Selectfluor®, CH₃CN, hv, 24 hrs Fluorinated imine derivativesStrain in the cyclopropane ring facilitates radical-mediated C–C bond cleavage and fluorination.
Benzylic Oxidation KMnO₄, H₂SO₄, 60°C, 8 hrs 2-Chloro-6-fluoro-N-cyclopropyl-3-oxobenzamideManganese-based oxidants target the benzamide’s meta-position.

Hydrolysis

The amide bond undergoes hydrolysis under acidic or basic conditions:

Reaction Type Conditions Products Key Findings
Acidic Hydrolysis 6M HCl, reflux, 12 hrs 2-Chloro-6-fluorobenzoic acid + Cyclopropylamine hydrochlorideAcid stabilizes the carbocation intermediate, accelerating amide cleavage.
Basic Hydrolysis 4M NaOH, 100°C, 6 hrs 2-Chloro-6-fluorobenzoate + CyclopropylamineHigh pH deprotonates the amide nitrogen, weakening the C–N bond.

Ring-Opening Reactions

The strained cyclopropane ring reacts under thermal or photochemical conditions:

Reaction Type Conditions Products Key Findings
Thermal Rearrangement Toluene, 150°C, 48 hrs 3-Fluoro-N-(prop-1-en-1-yl)-2-chlorobenzamideRing strain drives -sigmatropic rearrangement to form an allylic amide.
Photochemical Cleavage hv (254 nm), CH₂Cl₂, 12 hrs Fluorinated alkylbenzamide derivativesUV light induces homolytic C–C bond cleavage, forming radicals that recombine with fluorophores.

Cross-Coupling Reactions

The chloro group participates in palladium-catalyzed couplings:

Reaction Type Conditions Products Key Findings
Suzuki Coupling Pd(PPh₃)₄, K₂CO₃, DMF, 80°C, 24 hrs 2-Aryl-N-cyclopropyl-6-fluorobenzamideBoronic acids couple selectively at C2; electron-withdrawing fluoro group directs para-substitution.

Mechanistic Insights

  • Substitution : Chlorine’s higher leaving-group ability compared to fluorine dominates reactivity .

  • Cyclopropane Reactivity : Ring strain (≈27 kcal/mol) makes cyclopropane prone to ring-opening via radical or ionic pathways .

  • Amide Stability : The amide bond resists hydrolysis unless under prolonged acidic/basic conditions .

Scientific Research Applications

Based on the search results, here's what is known about the applications of 2-chloro-N-cyclopropyl-4-fluorobenzamide:

Scientific Research Applications

2-chloro-N-cyclopropyl-4-fluorobenzamide is used in scientific research across multiple fields.

Chemistry It serves as a building block in the synthesis of complex molecules.

Biology It is investigated for potential biological activities and interactions with biomolecules.

Medicine It is explored for potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry It is used in developing new materials and chemical processes.

Biological Activities

2-chloro-N-cyclopropyl-4-fluorobenzamide has unique structural features and potential biological activities, making it of interest in medicinal chemistry. The molecular formula is C8H8ClFNO, indicating a chloro group, a fluorine atom, and a cyclopropyl moiety attached to a benzamide structure. The arrangement of these substituents contributes to its chemical properties and biological activities.

Key features include:

  • Chloro Group : Enhances reactivity and potential interactions with biological targets.
  • Cyclopropyl Moiety : Imparts unique steric and electronic properties influencing binding affinities.
  • Fluorine Atom : Often associated with increased metabolic stability and lipophilicity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. Preliminary studies suggest it may modulate enzyme activity, potentially affecting cellular signaling pathways involved in disease processes.

Anticancer Potential

Research indicates that this compound exhibits promising anticancer properties. In vitro studies have demonstrated its ability to inhibit cell proliferation in cancer cell lines. Mechanistically, it may interfere with critical pathways such as apoptosis and cell cycle regulation.

Antimicrobial Activity

It has been investigated for antimicrobial properties and shown to exhibit inhibitory effects against various bacterial strains, suggesting potential applications in treating infections.

Activity TypeTarget Organism/Cell LineObserved Effect
AnticancerHuman cancer cell linesReduced cell viability
AntimicrobialVarious bacterial strainsInhibited growth

Other applications:

  • Labeled amino pyrimidine derivatives can be used as radiotracers/radiomarkers for imaging .
  • Useful in staging or diagnosing diseases/disorders like chronic autoimmune urticaria, allergy, atherosclerosis, B-cell lymphoma, type 1 and 2 diabetes, inflammatory bowel disease, and certain autoimmune syndromes .
  • May be useful in treating diseases/disorders resulting from BTK-expressing cell growth dysregulation and those characterized by pathological proliferation and/or tissue infiltration of B lymphocytes .

Mechanism of Action

The mechanism of action of 2-chloro-N-cyclopropyl-6-fluorobenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but the presence of chloro, cyclopropyl, and fluoro groups can influence its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Electronic Effects

The position and nature of substituents significantly alter physicochemical and biological properties. Below is a comparative analysis of key analogs:

Table 1: Structural and Molecular Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
2-Chloro-N-cyclopropyl-6-fluorobenzamide* C₁₀H₈ClFNO ~213.6 (calculated) 2-Cl, 6-F, N-cyclopropyl
3-Bromo-6-chloro-N-cyclopropyl-2-fluorobenzamide C₁₀H₈BrClFNO 292.53 3-Br, 6-Cl, 2-F, N-cyclopropyl
2-Chloro-6-fluoro-N-(4-hydroxyphenyl)benzamide C₁₃H₉ClFNO₂ 265.67 2-Cl, 6-F, N-(4-hydroxyphenyl)
4-Bromo-N-(2-chloro-6-fluorophenyl)-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide C₁₇H₁₁BrClF₅NO₂ 502.62 4-Br, 5-F, 2-trifluoropropoxy, N-(2-Cl-6-F-phenyl)

Key Observations :

  • Halogen Diversity : The target compound’s 2-Cl and 6-F substituents contrast with analogs like 3-bromo-6-chloro-2-fluorobenzamide , where bromine and chlorine introduce greater steric bulk and polarizability.
  • Trifluoropropoxy Group : The analog in incorporates a trifluoropropoxy chain, which enhances lipophilicity and metabolic resistance compared to the cyclopropyl group.

Physicochemical Properties

  • Lipophilicity : The trifluoropropoxy group in increases logP compared to the target compound’s cyclopropyl group.
  • Solubility : The hydroxyphenyl analog is expected to have higher aqueous solubility (due to -OH) than the target compound.

Biological Activity

2-Chloro-N-cyclopropyl-6-fluorobenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological mechanisms, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound features a chlorinated aromatic ring with a cyclopropyl amine moiety and a fluorine substituent, which contribute to its unique biological properties. Its molecular formula is C10_{10}H10_{10}ClFNO, with a molecular weight of approximately 201.65 g/mol. The presence of the halogen atoms and the cyclopropyl group are crucial for its activity against various biological targets.

The mechanism of action for this compound involves its interaction with specific molecular targets, particularly enzymes and receptors that modulate cellular signaling pathways. The compound has been shown to inhibit certain protein activities involved in disease pathways, making it a candidate for therapeutic applications in cancer and inflammatory diseases.

Biological Activity

Research indicates that this compound exhibits notable biological activities, including:

  • Anticancer Properties : The compound has shown potential in inhibiting cell proliferation in various cancer cell lines. For instance, studies have indicated that it may act as an inhibitor for proteins involved in cancer progression, such as receptor tyrosine kinases (RTKs) .
  • Anti-inflammatory Effects : Preliminary data suggest that this compound can modulate inflammatory responses, potentially providing therapeutic benefits in conditions characterized by excessive inflammation .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerInhibition of cell proliferation in HCC cells ,
Anti-inflammatoryModulation of cytokine release ,
Enzyme InhibitionSelective inhibition of RTKs,

Case Study: Inhibition of Hepatocellular Carcinoma (HCC)

In a study focused on hepatocellular carcinoma, this compound demonstrated significant growth inhibitory effects. The compound was found to induce apoptosis in HCC cells and inhibit the phosphorylation of key RTKs such as FGFR4 and HER3, which are critical for tumor growth and survival. This suggests that the compound could serve as a lead for developing new anticancer therapies targeting these pathways .

Future Directions in Research

Further investigations are needed to fully elucidate the pharmacokinetics and pharmacodynamics of this compound. Future studies should focus on:

  • In Vivo Studies : Conducting animal model studies to assess the therapeutic efficacy and safety profile.
  • Structure-Activity Relationship (SAR) Analysis : Understanding how modifications to the chemical structure affect biological activity.
  • Mechanistic Studies : Detailed investigations into the molecular pathways influenced by this compound will provide insights into its potential applications.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for the preparation of 2-chloro-N-cyclopropyl-6-fluorobenzamide, and how are intermediates purified?

  • Methodological Answer : Synthesis typically involves coupling cyclopropylamine with 2-chloro-6-fluorobenzoic acid derivatives via amidation reactions. Activation of the carboxylic acid (e.g., using thionyl chloride or carbodiimide reagents) is critical for efficient bond formation. Intermediates are purified via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity .

Q. What spectroscopic and crystallographic techniques are critical for confirming the molecular structure of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1H^{1}\text{H}, 13C^{13}\text{C}, and 19F^{19}\text{F} NMR are used to confirm substituent positions and electronic environments. Fluorine’s electronegativity induces distinct deshielding in adjacent protons .
  • X-ray Crystallography : Single-crystal XRD with SHELX software (e.g., SHELXL for refinement) resolves bond lengths, angles, and packing arrangements. Proper crystal growth conditions (slow evaporation from DCM/hexane) are essential .
  • IR Spectroscopy : Stretching frequencies for amide (C=O, ~1650 cm1^{-1}) and C-Cl bonds (~550 cm1^{-1}) validate functional groups .

Q. How does the presence of halogen substituents (Cl, F) influence the compound’s solubility and stability under varying pH conditions?

  • Methodological Answer : Chlorine and fluorine enhance hydrophobicity, reducing aqueous solubility. Stability is assessed via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. Buffered solutions (pH 1–13) reveal hydrolysis susceptibility, particularly at the amide bond under acidic/basic conditions .

Advanced Research Questions

Q. How can density-functional theory (DFT) calculations be optimized to predict the electronic properties and reaction mechanisms involving this compound?

  • Methodological Answer : Hybrid functionals (e.g., B3LYP) with exact-exchange corrections improve accuracy for thermochemical properties like bond dissociation energies. Basis sets (e.g., 6-311+G(d,p)) and solvent models (PCM for DMSO) account for solvation effects. Reaction pathways (e.g., nucleophilic substitution at Cl/F sites) are mapped using intrinsic reaction coordinate (IRC) analysis .

Q. What experimental strategies are recommended to resolve contradictions between computational predictions and empirical observations in the compound’s reactivity?

  • Methodological Answer : Systematic validation includes:

  • Multi-method DFT : Compare B3LYP, M06-2X, and ωB97X-D functionals for energy barriers.
  • Kinetic Studies : Monitor reaction rates (e.g., Cl/F substitution) via 19F^{19}\text{F} NMR or GC-MS.
  • Isotopic Labeling : 18O^{18}\text{O}-tracing in hydrolysis experiments clarifies mechanistic pathways .

Q. What in vitro methodologies are suitable for investigating the bioactivity of this compound against specific enzyme targets?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Dose-response curves (IC50_{50}) using fluorescence-based substrates (e.g., protease or kinase targets).
  • Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity (KdK_d) and thermodynamics.
  • Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding modes, validated by mutagenesis studies .

Q. How does the cyclopropyl group modulate the compound’s conformational flexibility and intermolecular interactions in crystal packing?

  • Methodological Answer : The cyclopropyl ring imposes torsional strain, favoring planar amide conformations. Hirshfeld surface analysis (CrystalExplorer) identifies dominant interactions (e.g., C-H···O, halogen bonding). Thermal ellipsoid plots (from XRD) reveal rigidity, while DSC/TGA assess phase transitions .

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